tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate
Description
tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring (azetidine) with a tert-butoxycarbonyl (Boc) protective group at position 1 and a (1R)-configured amino alcohol substituent at position 3.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h7-8,13H,4-6,11H2,1-3H3/t8-/m0/s1 |
InChI Key |
XRUGMVTYDABRQS-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@H](CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-azetidinone.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate reagents and conditions.
Introduction of Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Final Deprotection: The final step involves deprotection of the hydroxyl group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Acylation and Amide Coupling Reactions
The primary amine group (-NH<sub>2</sub>) undergoes acylation reactions with carboxylic acids or activated esters. For example:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt), and triethylamine (TEA) in dichloromethane (DCM).
-
Outcome : Formation of amide bonds with yields up to 94% when reacting with carboxylic acids like (3-trifluoromethyl-benzoylamino)-acetic acid .
Table 1: Representative Amide Coupling Reactions
| Substrate | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| (3-Trifluoromethyl-benzoyl)-acetic acid | EDCI/HOBt/TEA | DCM | 4–30 | 80–94 |
| 4-Fluoro-2-(trifluoromethyl)benzoic acid | EDCI/DMAP | THF | 16 | 69 |
Nucleophilic Additions
The azetidine ring participates in aza-Michael additions with electron-deficient alkenes or alkynes:
-
Reagents : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile.
-
Outcome : Regioselective formation of 1,3′-biazetidine derivatives (e.g., 4a ) with 62–64% yields .
Mechanistic Insight : The reaction proceeds via deprotonation of the azetidine nitrogen by DBU, followed by nucleophilic attack on the α,β-unsaturated ester .
Bromination Reactions
While direct bromination data for the target compound is limited, structurally similar azetidine derivatives (e.g., tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate) undergo bromination at the hydroxyethyl side chain:
-
Reagents : Phosphorus tribromide (PBr<sub>3</sub>) or hydrobromic acid (HBr) in DCM.
-
Conditions : Low temperatures (0–5°C) to minimize decomposition.
-
Application : Brominated derivatives serve as intermediates for Suzuki couplings or nucleophilic substitutions.
Oxidation of the Hydroxyethyl Group
The secondary alcohol (-OH) in the hydroxyethyl side chain can be oxidized to a ketone:
-
Reagents : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Conditions : Mild, anhydrous conditions (e.g., DCM at 0°C).
-
Outcome : Formation of a ketone intermediate, enabling further functionalization (e.g., reductive amination).
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc-protected azetidine nitrogen is deprotected under acidic conditions:
-
Reagents : Trifluoroacetic acid (TFA) in DCM (1:1 v/v).
-
Outcome : Liberation of the free azetidine amine, enabling further alkylation or acylation .
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening in the presence of nucleophiles:
-
Reagents : Thiols, alcohols, or amines.
-
Conditions : Catalyzed by Lewis acids (e.g., BF<sub>3</sub>·OEt<sub>2</sub>) in aprotic solvents.
-
Application : Synthesis of linear amines or thioethers for drug-discovery scaffolds.
Comparative Reactivity with Analogues
The compound’s reactivity is distinct from related azetidine derivatives due to its amino alcohol moiety:
Table 2: Reactivity Comparison with Structural Analogues
Scientific Research Applications
The biological activity of tert-butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate has been explored in several studies, focusing on its pharmacological effects and mechanisms of action.
Pharmacological Effects
-
Transglutaminase Inhibition:
- The compound has been identified as an inhibitor of transglutaminase 2 (TG2), an enzyme involved in various pathological conditions such as celiac disease and neurodegenerative disorders. Inhibition of TG2 can lead to reduced deamidation of gluten peptides, providing therapeutic avenues for managing celiac disease.
-
Antimicrobial Activity:
- Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial properties. Modifications to the azetidine structure can enhance activity against both gram-positive and gram-negative bacteria, making this compound a candidate for developing new antimicrobial agents.
-
Anticancer Potential:
- Research indicates that compounds similar to this compound may possess anticancer properties by modulating apoptotic pathways. These compounds could influence mitochondrial function and apoptosis in cancer cells, suggesting potential applications in oncology.
Case Study 1: Inhibition of Transglutaminase Activity
A study investigated the structure-activity relationship (SAR) of various azetidine derivatives, including this compound. The findings demonstrated that specific modifications could significantly enhance selectivity for TG2 over other transglutaminases, thereby reducing off-target effects.
Case Study 2: Antimicrobial Testing
In vitro tests were conducted on derivatives of azetidine compounds against antibiotic-resistant strains. Results indicated that certain modifications led to minimum inhibitory concentrations (MIC) in the range of 1–8 µM, showcasing promising antimicrobial efficacy.
Data Tables
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Chirality : Only the target compound and its trifluoro analog () specify (R)-stereochemistry, which is critical for enantioselective interactions in drug design.
- Functional Groups: The amino alcohol group in the target enables hydrogen bonding, while analogs with esters (e.g., -COOCH₃) or halogens (e.g., -Br) exhibit distinct electronic and reactivity profiles .
Physicochemical Properties
Selected data from HRMS, NMR, and solubility-related parameters:
*Calculated based on formula C₁₀H₂₀N₂O₃.
Key Observations :
Key Observations :
- Chiral Synthesis: The target compound’s stereocenter necessitates enantioselective methods, such as enzymatic resolution or chiral auxiliaries, whereas non-chiral analogs (e.g., ) are synthesized via straightforward aza-Michael additions .
- Yield Variability : Reactions involving bulky substituents (e.g., indole in ) show lower yields (43–55%) due to steric challenges, whereas simpler analogs (e.g., ) achieve higher yields (73%) .
Biological Activity
tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate is a synthetic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.
The molecular formula of this compound is with a molecular weight of 244.29 g/mol. The IUPAC name reflects its structure, which includes a tert-butyl group and an amino-alcohol moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₄ |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]azetidine-1-carboxylate |
| InChI Key | HGSNWIDVQSMJKV-MRVPVSSYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The azetidine ring structure can facilitate binding to enzymes or receptors, potentially modulating their activity. The presence of the amino and hydroxy groups enhances its interaction with biological molecules, suggesting a multifaceted mechanism of action.
Case Studies
A study published in the Molecules journal explored the synthesis and evaluation of various azetidine derivatives for their biological activities. Among these, compounds similar to this compound showed promising results against Mycobacterium tuberculosis, indicating potential applications in treating resistant strains .
Comparative Analysis
When compared to other azetidine derivatives, this compound stands out due to its unique functional groups that enhance solubility and bioavailability. Below is a comparison table highlighting similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| tert-butyl 3-aminoazetidine-1-carboxylate | Moderate antibacterial activity | Basic azetidine structure |
| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | Antimicrobial properties | Contains a cyano group |
| tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate | Potential neuroactive effects | Piperidine ring increases activity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl-protected azetidine derivatives like tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate?
- Methodology : A common approach involves functionalizing the azetidine ring via nucleophilic substitution or condensation reactions. For example, tert-butyl 3-oxoazetidine-1-carboxylate can be converted to intermediates like tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate using hydroxylamine derivatives in i-PrOH . Another route employs DMAP and triethylamine in dichloromethane at 0–20°C for sulfonylation or esterification .
- Critical Considerations : Solvent choice (e.g., i-PrOH vs. MeOH) impacts reaction efficiency and purity. Column chromatography (e.g., silica gel) is often required for purification .
Q. How can researchers characterize the stereochemistry and purity of this compound?
- Analytical Methods :
- Chiral HPLC : To confirm enantiomeric excess (e.g., for the (1R)-configured amino alcohol moiety).
- NMR Spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm) and azetidine ring protons (δ 3.5–4.5 ppm). For fluorinated analogs, NMR is critical .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 215.29 for CHNO) validate molecular weight .
Q. What safety precautions are necessary when handling this compound?
- Hazards : While specific hazards for this compound are not reported, structurally similar azetidines may cause skin/eye irritation (H315, H319) or respiratory tract irritation (H335) .
- Storage : Stable under recommended conditions but incompatible with strong oxidizing agents. Use inert atmospheres for moisture-sensitive derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis of the (1R)-configured amino alcohol side chain be achieved?
- Methodology : Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) can induce stereocontrol. For example, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate derivatives are synthesized via enantioselective fluorination or hydroxylation .
- Data Contradictions : Some literature reports conflicting yields for similar reactions; optimizing catalyst loading (e.g., 5–10 mol%) and temperature (−20°C to RT) may resolve discrepancies .
Q. What strategies stabilize the azetidine ring against ring-opening or decomposition during reactions?
- Stability Studies :
- pH Sensitivity : The tert-butyl carbamate group protects the ring under basic conditions but may hydrolyze in strong acids.
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C for related compounds .
- Mitigation : Use mild reagents (e.g., TFA for deprotection) and avoid prolonged heating .
Q. How can researchers analyze reaction intermediates or byproducts in azetidine functionalization?
- Advanced Techniques :
- LC-MS/MS : Detects low-abundance intermediates (e.g., tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, m/z 210.27) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What functionalization strategies enable diversification of the azetidine core for structure-activity studies?
- Case Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
